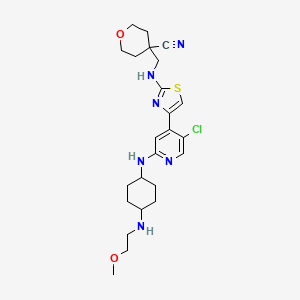

JSH-150

Vue d'ensemble

Description

JSH-150 est un inhibiteur hautement sélectif de la kinase dépendante de la cycline 9 (CDK9), avec une concentration inhibitrice (IC50) de 1 nanomolaire. Ce composé a montré un potentiel significatif dans l'inhibition de la prolifération de diverses lignées de cellules cancéreuses, ce qui en fait un candidat prometteur pour la recherche et le traitement du cancer .

Applications De Recherche Scientifique

JSH-150 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the inhibition of CDK9 and its effects on cellular processes.

Biology: Employed in research to understand the role of CDK9 in cell cycle regulation and apoptosis.

Medicine: Investigated for its potential as an anti-cancer agent, particularly in the treatment of leukemia and other cancers.

Industry: Utilized in the development of new therapeutic agents and in drug discovery programs

Mécanisme D'action

Target of Action

JSH-150, also known as 4-(((4-(5-Chloro-2-((trans-4-((2-methoxyethyl)amino)cyclohexyl)amino)pyridin-4-yl)thiazol-2-yl)amino)methyl)tetrahydro-2H-pyran-4-carbonitrile, is a highly selective and potent inhibitor of Cyclin-Dependent Kinase 9 (CDK9) . CDK9 is a part of the Positive Transcription Elongation Factor b (p-TEFb) complex that plays a crucial role in the elongation phase of transcription .

Mode of Action

This compound interacts with CDK9, inhibiting its activity. The inhibition of CDK9 leads to a decrease in the phosphorylation of RNA Polymerase II, which in turn suppresses the transcription of short-lived anti-apoptotic proteins .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the transcription process. By inhibiting CDK9, this compound disrupts the normal function of the p-TEFb complex, leading to a decrease in the transcription of short-lived anti-apoptotic proteins . This can result in cell cycle arrest and the induction of apoptosis .

Pharmacokinetics

This compound has been shown to be absorbed rapidly in mice and dogs, but more slowly in rats . It also displays different half-lives in these species, indicating that it is metabolized more slowly in dogs compared to mice and rats . These pharmacokinetic properties can impact the bioavailability of this compound, potentially influencing its efficacy.

Result of Action

This compound has demonstrated potent antiproliferative effects against various cancer cell lines, including melanoma, squamous cell carcinoma, neuroblastoma, gastrointestinal stromal tumor (GIST), and colon cancer . It has also shown strong growth inhibition efficacies in leukemia cell lines . These effects are likely due to the suppression of anti-apoptotic protein transcription, leading to cell cycle arrest and apoptosis .

Orientations Futures

JSH-150 has shown potent antiproliferative effects against various cancer cell lines, including melanoma, neuroblastoma, hepatoma, colon cancer, lung cancer, and leukemia . In a mouse model, it almost completely suppressed tumor progression . These results suggest that this compound could be a potential drug candidate for leukemia and other cancers .

Analyse Biochimique

Biochemical Properties

JSH-150 plays a significant role in biochemical reactions, particularly as an inhibitor of CDK9 . It interacts with CDK9 kinase, a member of the cyclin-dependent kinase family, which plays a crucial role in regulating gene expression . The interaction between this compound and CDK9 is characterized by high selectivity and potency, with this compound exhibiting an IC50 of 1 nM against CDK9 .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK9, thereby affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to exhibit potent antiproliferative activities in solid tumor cell lines such as melanoma, squamous, neuroblastoma, GIST, and colon cancer .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with CDK9, leading to the inhibition of this enzyme . This inhibition results in changes in gene expression, particularly genes involved in cell proliferation and survival .

Temporal Effects in Laboratory Settings

Over time, this compound continues to exhibit its inhibitory effects on CDK9 in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At certain doses, this compound can almost completely suppress tumor progression

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with CDK9 . The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are currently under study.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de JSH-150 implique plusieurs étapes, commençant par la préparation de composés intermédiairesLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle pour this compound ne soient pas largement documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions de réaction pour de plus grands volumes, la garantie de la pureté du produit final et la mise en œuvre de mesures de contrôle qualité pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

JSH-150 subit principalement des réactions de substitution, où les groupes fonctionnels de la molécule sont remplacés par d'autres groupes. Il peut également participer à des réactions d'oxydation et de réduction dans des conditions spécifiques .

Réactifs et conditions courants

Réactions de substitution: Ces réactions impliquent souvent des réactifs tels que des agents halogénants et des nucléophiles. Les conditions incluent généralement l'utilisation de solvants organiques et de températures contrôlées.

Réactions d'oxydation: Des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés en conditions acides ou basiques.

Réactions de réduction: Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium sont couramment utilisés en conditions anhydres

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner lieu à divers dérivés de this compound avec différents groupes fonctionnels, tandis que les réactions d'oxydation et de réduction peuvent modifier l'état d'oxydation d'atomes spécifiques au sein de la molécule .

Applications de recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie:

Chimie: Utilisé comme composé outil pour étudier l'inhibition de CDK9 et ses effets sur les processus cellulaires.

Biologie: Employé dans la recherche pour comprendre le rôle de CDK9 dans la régulation du cycle cellulaire et l'apoptose.

Médecine: Enquête sur son potentiel en tant qu'agent anticancéreux, en particulier dans le traitement de la leucémie et d'autres cancers.

Industrie: Utilisé dans le développement de nouveaux agents thérapeutiques et dans des programmes de découverte de médicaments

Mécanisme d'action

This compound exerce ses effets en inhibant sélectivement CDK9, une kinase impliquée dans la régulation de l'élongation de la transcription. En inhibant CDK9, this compound empêche la phosphorylation de l'ARN polymérase II, conduisant à la suppression de la transcription des gènes impliqués dans la prolifération et la survie cellulaires. Cela entraîne un arrêt du cycle cellulaire et une apoptose dans les cellules cancéreuses .

Comparaison Avec Des Composés Similaires

Composés similaires

Tacaciclib: Un autre inhibiteur de CDK avec une activité antinéoplasique.

Eciruciclib: Un inhibiteur de CDK avec des propriétés antitumorales.

Lerociclib dihydrochloride: Un inhibiteur puissant et sélectif de CDK4 et CDK6.

Voruciclib hydrochloride: Un inhibiteur oral actif et sélectif de CDK

Unicité de JSH-150

This compound se démarque par sa grande sélectivité pour CDK9, avec une IC50 de 1 nanomolaire. Cette grande sélectivité réduit la probabilité d'effets hors cible, ce qui en fait un outil plus précis pour étudier les processus médiés par CDK9 et un candidat prometteur pour la thérapie anticancéreuse ciblée .

Propriétés

IUPAC Name |

4-[[[4-[5-chloro-2-[[4-(2-methoxyethylamino)cyclohexyl]amino]pyridin-4-yl]-1,3-thiazol-2-yl]amino]methyl]oxane-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33ClN6O2S/c1-32-11-8-27-17-2-4-18(5-3-17)30-22-12-19(20(25)13-28-22)21-14-34-23(31-21)29-16-24(15-26)6-9-33-10-7-24/h12-14,17-18,27H,2-11,16H2,1H3,(H,28,30)(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDZPPRQLIZLDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1CCC(CC1)NC2=NC=C(C(=C2)C3=CSC(=N3)NCC4(CCOCC4)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33ClN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the JSH-150 E. coli strain demonstrate resistance to vinylglycolate?

A1: The this compound strain lacks both L- and D-lactate dehydrogenases. [] Research suggests that vinylglycolate needs to be oxidized to 2-keto-3-butenoate by these enzymes to exert its inhibitory effect on the phosphoenolpyruvate-dependent phosphotransferase system (PTS). The absence of these enzymes in this compound prevents this conversion, thus conferring resistance to vinylglycolate. []

Q2: What is the significance of the intact lactate transport system in the this compound E. coli strain?

A2: The intact lactate transport system in this compound demonstrates that the resistance to vinylglycolate isn't due to an inability to uptake the compound. [] Both radioactive lactate and vinylglycolate are actively transported into the bacteria. This finding further strengthens the argument that the resistance stems from the lack of lactate dehydrogenases, which are crucial for vinylglycolate's downstream inhibitory action. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.